molecular formula C20H20N2O3 B14977755 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B14977755
M. Wt: 336.4 g/mol
InChI Key: QRXDVWRYCMOVCP-UHFFFAOYSA-N
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Description

4-{[(2-Phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic organic compound featuring a butanoic acid backbone linked via an amide bond to a 2-phenylindole acetyl group.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[[2-(2-phenylindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(21-12-6-11-20(24)25)14-22-17-10-5-4-9-16(17)13-18(22)15-7-2-1-3-8-15/h1-5,7-10,13H,6,11-12,14H2,(H,21,23)(H,24,25)

InChI Key

QRXDVWRYCMOVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid (CAS 899718-22-0)

  • Structure: Contains a sulfonylamino linker instead of an acetylated indole. The indole ring is partially saturated (2,3-dihydroindole) and acetylated at the 1-position.
  • Molecular Formula : C₁₄H₁₈N₂O₅S (MW 326.37 g/mol).
  • Key Properties: XLogP3 = 0.1 (indicative of moderate hydrophilicity) . Hydrogen bond donors/acceptors: 2/6, with high topological polar surface area (112 Ų) .

4-{[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid (CAS 73693-55-7)

  • Structure: Features a conjugated dioxoindenylidene-methylamino group, replacing the indole-acetyl moiety.
  • Molecular Formula: Not explicitly stated, but based on the structure, estimated MW ~300–320 g/mol.
  • Applications: No direct research data provided, but similar conjugated systems are often explored in photodynamic therapy or as fluorescent probes .

4-[1-(2-Chlorobenzyl)-1H-indol-3-yl]butanoic acid (CAS 903138-07-8)

  • Structure: Substitutes the acetyl-amino group with a 2-chlorobenzyl-substituted indole at the 3-position.
  • Molecular Formula : C₁₉H₁₇ClN₂O₂ (MW 327.80 g/mol) .
  • Key Properties :
    • The chlorobenzyl group enhances lipophilicity (higher XLogP3 inferred) and may improve membrane permeability.
  • Availability: Marketed by Tetrahedron (Cat No. TS119493), though pricing and stock details require inquiry .

4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 10414-02-5)

  • Structure : Incorporates an isoindole-dione (phthalimide-like) system instead of indole.
  • Molecular Formula : C₁₂H₁₀N₂O₄ (MW 254.22 g/mol inferred).
  • Applications : Listed for R&D use, with bulk pricing available (e.g., 50g at $1,800) .

4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid

  • Structure: Replaces the indole with a diphenylimidazole-propanoic acid system.
  • Molecular Formula : C₁₉H₁₆N₂O₃ (MW 311.34 g/mol) .
  • Key Properties :
    • The diphenylimidazole core may enhance π-π stacking interactions in biological targets.

Key Insights from Comparative Analysis

  • Hydrophilicity vs. Lipophilicity : The sulfonamide analog (CAS 899718-22-0) is more hydrophilic (XLogP3 = 0.1) than the chlorobenzyl derivative (CAS 903138-07-8), which likely has higher membrane permeability .
  • Functional Group Impact : Acetyl amides (target compound) and sulfonamides (CAS 899718-22-0) exhibit distinct electronic profiles, affecting binding to biological targets.
  • Commercial Viability : Discontinuation of CAS 899718-22-0 highlights challenges in sourcing certain analogs, whereas CAS 10414-02-5 remains available for R&D .

Biological Activity

4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound classified as an indole derivative, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antiviral properties.

The molecular structure of this compound is characterized by the following:

PropertyValue
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H20N2O3/c23-19(21-12-6-11-20(24)25)14-22-17-10-5-4-9-16(17)13-18(22)15-7-2-1-3-8-15/h1-5,7-10,13H,6,11-12,14H2,(H,21,23)(H,24,25)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 2-phenyl-1H-indole : Achieved through Fischer indole synthesis using phenylhydrazine and an appropriate ketone.
  • Acetylation : The indole product is acetylated using acetic anhydride.
  • Amidation : The acetylated product is reacted with butanoic acid in the presence of a coupling agent like EDCI to form the final compound.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : The compound activates caspases which are essential for the apoptotic process.
  • ROS Formation : Reactive oxygen species (ROS) generation has been observed, contributing to cellular stress and apoptosis.
  • DNA Interaction : Binding assays have demonstrated that this compound can intercalate with DNA, potentially disrupting replication in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties:

  • Inhibition of Viral Replication : The compound has shown potential in inhibiting the replication of certain viruses in vitro.
  • Mechanistic Insights : Further research is needed to elucidate the specific viral targets and pathways affected by this compound.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and reduced expression of inflammatory markers. This suggests a potential role as an anti-inflammatory agent in therapeutic applications.

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